4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazole, followed by amination to introduce the amine group at the 5-position. The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can remove halogen atoms or reduce the benzoxazole ring.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its halogen atoms and benzoxazole ring. These interactions can modulate biological pathways, leading to various effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dibromo-2-(5-chloro-2-chlorophenyl)-1,3-benzoxazol-5-amine
- 4,6-Dibromo-2-(5-bromo-2-fluorophenyl)-1,3-benzoxazol-5-amine
- 4,6-Dibromo-2-(5-bromo-2-methylphenyl)-1,3-benzoxazol-5-amine
Uniqueness
4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine is unique due to its specific combination of halogen atoms and the benzoxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.
Properties
CAS No. |
637303-18-5 |
---|---|
Molecular Formula |
C13H6Br3ClN2O |
Molecular Weight |
481.36 g/mol |
IUPAC Name |
4,6-dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H6Br3ClN2O/c14-5-1-2-8(17)6(3-5)13-19-12-9(20-13)4-7(15)11(18)10(12)16/h1-4H,18H2 |
InChI Key |
TWYQNYQDGMXEBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.